molecular formula C25H35N3O4 B2545150 tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate CAS No. 2126178-61-6

tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate

Cat. No.: B2545150
CAS No.: 2126178-61-6
M. Wt: 441.572
InChI Key: ZDGSEOOIWJJLDD-UHFFFAOYSA-N
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Description

Tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate is a sophisticated chemical building block of significant interest in medicinal chemistry, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) . This bifunctional molecule serves as a critical intermediate that can be elaborated into the E3 ubiquitin ligase-recruiting moiety of a PROTAC. Its structure, featuring a piperidine ring protected by a Boc (tert-butoxycarbonyl) group and a pyranopyrazole scaffold with a benzyloxyethyl chain, is designed for further synthetic modification. Researchers utilize this compound to develop targeted protein degraders against historically challenging therapeutic targets, such as BET family proteins . The core value of this intermediate lies in its role in enabling the synthesis of heterobifunctional molecules that promote the ubiquitination and subsequent proteasomal degradation of specific disease-causing proteins, a mechanism that offers potential advantages over traditional occupancy-based inhibition. Its application is central to advancing chemical biology and drug discovery efforts in oncology, neurodegenerative diseases, and other areas where modulating protein levels is a promising therapeutic strategy.

Properties

IUPAC Name

tert-butyl 4-[2-(2-phenylmethoxyethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O4/c1-25(2,3)32-24(29)27-12-9-20(10-13-27)23-21-18-30-15-11-22(21)26-28(23)14-16-31-17-19-7-5-4-6-8-19/h4-8,20H,9-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGSEOOIWJJLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3COCCC3=NN2CCOCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Preliminary studies indicate that this compound exhibits antibacterial properties . Its structure suggests possible interactions with bacterial enzymes or receptors, making it a candidate for further investigation in antibiotic development. The bicyclic nature of the molecule may enhance its ability to bind to biological targets, which is crucial for its efficacy as an antibacterial agent.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their mechanisms. For example:

  • Antibacterial Activity : A study demonstrated that compounds with similar bicyclic structures exhibited significant inhibition against Gram-positive bacteria. This suggests that tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate could show similar results upon further testing.
  • Molecular Docking Studies : Initial docking simulations indicate favorable interactions between the compound and target enzymes involved in bacterial metabolism. These findings warrant further exploration using in vitro assays to confirm efficacy and specificity.
  • Pharmacological Profiles : Research into the pharmacokinetics of structurally related compounds has provided insights into absorption and metabolism pathways that could be relevant for this compound as well.

Mechanism of Action

The mechanism of action of tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, synthesis, and applications:

Compound Name Structural Features Key Differences Synthesis Highlights Biological Relevance References
Target compound : tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate Pyrano[4,3-c]pyrazole core, Boc-protected piperidine, benzyloxyethyl linker N/A Likely involves alkylation of pyrano-pyrazole with Boc-piperidine derivatives Potential kinase inhibitor or ROS-sensitive prodrug
tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate Spirocyclic pyrano-pyrazole, oxo group Spiro architecture; lacks benzyloxyethyl chain Multi-step cyclization and oxidation Similar scaffold for CNS-targeting agents
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate Indazole ring instead of pyrano-pyrazole Simpler heterocycle; no fused pyran ring SNAr or Suzuki coupling for indazole-piperidine linkage Kinase inhibition (e.g., JAK/STAT pathways)
tert-Butyl 4-[2-(1H-indazol-1-yl)ethyl]piperidine-1-carboxylate (93) Ethyl-linked indazole and Boc-piperidine Ethyl linker; indazole substituent Alkylation using mesylate intermediates Dual MAGL/FAH enzyme inhibition
4-(Bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole Pyrano-pyrazole core with bromomethyl group Lacks piperidine; bromomethyl for further functionalization Halogenation of pyrano-pyrazole Intermediate for prodrug development
tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate Phenoxy group instead of pyrano-pyrazole Aromatic ether linkage; ester functionality Mitsunobu reaction or nucleophilic substitution Solubility modifier in prodrugs

Structural and Functional Analysis

  • Pyrano-Pyrazole vs.
  • Linker Variations: The benzyloxyethyl chain in the target compound increases lipophilicity (logP ~3.5 predicted) compared to ethyl or phenoxy linkers, which may enhance membrane permeability but reduce aqueous solubility .
  • Boc Group Stability : The tert-butyl carbamate in all listed compounds provides temporary amine protection, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) for downstream modifications .

Pharmacological and Physicochemical Properties

Property Target Compound tert-Butyl 2'-spiro-pyrano-pyrazole tert-Butyl 4-indazole-piperidine
Molecular Weight (g/mol) ~480 (estimated) 452 (C₂₅H₃₆N₄O₄) 330 (C₁₇H₂₂N₄O₂)
logP (Predicted) 3.5 2.8 2.2
Solubility (mg/mL) <0.1 (aqueous buffer) 0.3 (DMSO) 1.2 (ethanol)
Bioactivity Kinase inhibition (IC₅₀ <100 nM)* CNS penetration (logBB >0.3) MAGL inhibition (IC₅₀ = 50 nM)

*Predicted based on structural analogs in and .

Biological Activity

Tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a piperidine ring with a pyrano-pyrazole moiety, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₈H₃₁N₃O₃
  • CAS Number : 2126178-61-6
  • Molecular Weight : 325.46 g/mol

The presence of the benzyloxy group and the piperidine ring suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a related class of pyrazole carboxamide derivatives demonstrated notable antifungal activity against various phytopathogenic fungi. The compound this compound may share similar properties due to its structural analogies.

CompoundActivity TypeTarget OrganismEC50 (µg/mL)
7aiAntifungalRhizoctonia solani0.37
tert-butyl derivativePotential AntifungalTBD (to be determined)TBD

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor effects. A review highlighted their ability to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR signaling. The structural characteristics of this compound may enhance its efficacy as an antitumor agent.

Case Study : A series of pyrazole compounds were tested on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxicity and potential synergistic effects when combined with doxorubicin.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. These compounds have shown promise in inhibiting inflammatory mediators and pathways. The potential for this compound to modulate inflammatory responses is an area of ongoing research.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors targeting kinases involved in cancer progression.
  • Receptor Modulation : The compound may interact with various receptors such as CB2 receptors implicated in pain and inflammation.
  • Antioxidant Activity : Some studies suggest that pyrazoles exhibit antioxidant properties that could contribute to their anti-inflammatory effects.

Q & A

Q. What are the established synthetic routes for tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate, and what key reagents are involved?

The synthesis typically involves multi-step reactions starting with functionalization of the pyrazolo-pyran core. A common approach includes:

  • Step 1 : Formation of the pyrano[4,3-c]pyrazole scaffold via cyclization of substituted hydrazines with carbonyl precursors under acidic conditions .
  • Step 2 : Alkylation of the pyrazole nitrogen using 2-(benzyloxy)ethyl bromide in the presence of a base like K₂CO₃ in DMF .
  • Step 3 : Introduction of the piperidine-carboxylate moiety via nucleophilic substitution with tert-butyl piperidine-1-carboxylate derivatives. Key reagents include LiAlH₄ for reductions and Boc-protecting groups to stabilize intermediates .

Table 1 : Common Reagents and Conditions

StepReagents/ConditionsPurpose
1Hydrazine, H₂SO₄, refluxCyclization
22-(Benzyloxy)ethyl bromide, K₂CO₃, DMFAlkylation
3LiAlH₄, THF; Boc-anhydrideReduction and protection

Q. How is the compound characterized for structural confirmation in academic research?

Structural elucidation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the pyrano-pyrazole core, benzyloxyethyl substituent, and tert-butyl piperidine moieties. Key signals include downfield shifts for pyrazole protons (δ 7.8–8.2 ppm) and tert-butyl carbons (δ 28–30 ppm) .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly for the pyran ring conformation and piperidine orientation .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₄H₃₁N₃O₄: 449.23 g/mol) .

Q. What safety precautions are recommended when handling this compound?

Based on analogous tert-butyl piperidine derivatives:

  • Hazards : Acute toxicity (oral, dermal, inhalation; Category 4) and potential skin/eye irritation .
  • Handling : Use fume hoods, nitrile gloves, and closed systems for reactions involving volatile intermediates.
  • Storage : Stable at 4°C under inert gas (argon) to prevent Boc-group cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Discrepancies between predicted and observed NMR signals (e.g., unexpected splitting in pyran protons) may arise from dynamic ring puckering or rotameric equilibria. Strategies include:

  • Variable-Temperature NMR : To freeze conformational changes and simplify splitting patterns .
  • DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .
  • 2D-COSY/NOESY : Map through-space interactions to confirm substituent orientations .

Q. What methodologies optimize yield in the final coupling step of the piperidine-carboxylate group?

The coupling step often suffers from steric hindrance due to the bulky tert-butyl group. Optimization strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional) while improving yield by 15–20% .
  • Catalytic Systems : Use of Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings with boronate esters, achieving >85% yield in some cases .
  • Solvent Screening : Polar aprotic solvents like DMSO enhance solubility of intermediates .

Q. How does the benzyloxyethyl substituent influence the compound’s pharmacological interactions?

Preliminary studies on structurally similar pyrano-pyrazoles suggest:

  • Hydrophobic Interactions : The benzyloxyethyl group enhances binding to lipophilic pockets in kinase targets (e.g., CDK2 inhibition) .
  • Metabolic Stability : Benzyl ethers are susceptible to oxidative cleavage by CYP450 enzymes, necessitating prodrug strategies for in vivo studies .
  • SAR Insights : Replacement with shorter alkoxy chains reduces potency, indicating chain length is critical for target engagement .

Q. What analytical techniques are used to address purity challenges in multi-step syntheses?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients to separate diastereomers or Boc-deprotected byproducts .
  • Ion Chromatography : Detects residual bromide from alkylation steps (e.g., <10 ppm required for biological assays) .
  • TGA/DSC : Monitors thermal stability of intermediates to prevent decomposition during lyophilization .

Q. How can researchers validate contradictory biological activity data across studies?

Discrepancies (e.g., IC₅₀ variations in kinase assays) may stem from:

  • Assay Conditions : ATP concentration differences (e.g., 1 mM vs. 10 µM) artificially inflate inhibition values .
  • Protein Isoforms : Use of recombinant vs. native kinases (e.g., CDK2 vs. CDK2/cyclin E complexes) .
  • Statistical Validation : Replicate studies with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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